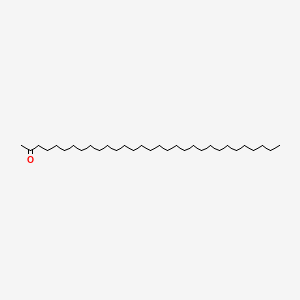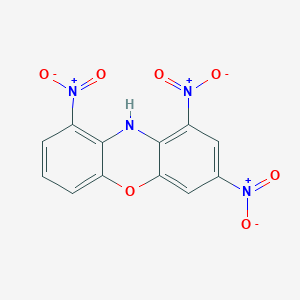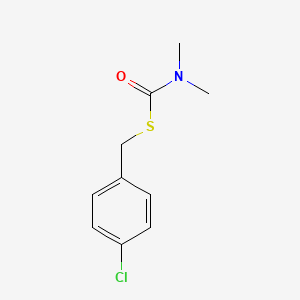
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate is a chemical compound known for its application as a herbicide. It is used primarily in agricultural settings to control the growth of weeds in crops such as rice, wheat, corn, and soybean . This compound belongs to the thiocarbamate class of herbicides, which are known for their ability to inhibit the biosynthesis of very-long-chain fatty acids in plants .
Métodos De Preparación
The synthesis of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylthiocarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are its active metabolites.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Hydrolysis: Under certain conditions, it can hydrolyze to form 4-chlorobenzyl alcohol and N,N-dimethylthiocarbamate.
Common reagents used in these reactions include oxidizing agents like chromium (VI) compounds and nucleophiles such as amines and alcohols . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate involves the inhibition of very-long-chain fatty acid elongase (VLCFAE) activity in plants . This inhibition disrupts the biosynthesis of very-long-chain fatty acids, which are essential components of cell membranes. The compound’s active forms, sulfoxide and sulfone, are particularly effective in inhibiting VLCFAE activity .
Comparación Con Compuestos Similares
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate can be compared with other thiocarbamate herbicides such as:
These comparisons highlight the unique properties of this compound, such as its specific inhibitory effects on VLCFAE and its application in a wide range of crops .
Propiedades
Número CAS |
33688-98-1 |
|---|---|
Fórmula molecular |
C10H12ClNOS |
Peso molecular |
229.73 g/mol |
Nombre IUPAC |
S-[(4-chlorophenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
PXXCNDKRWHJYKM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


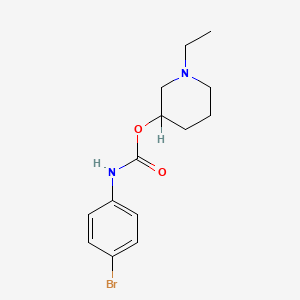
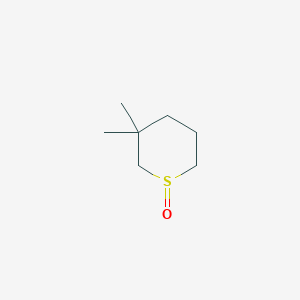
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
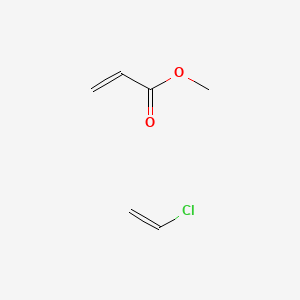
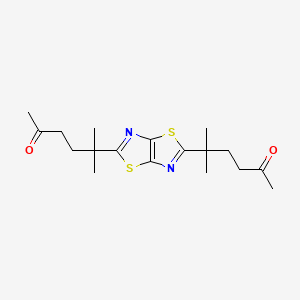
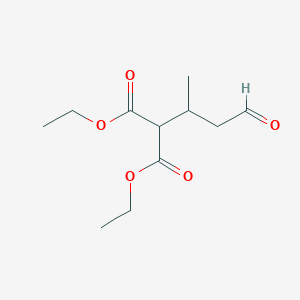
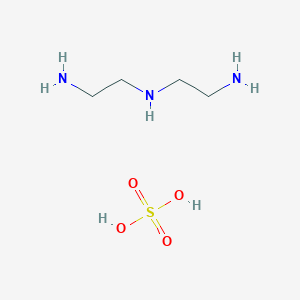
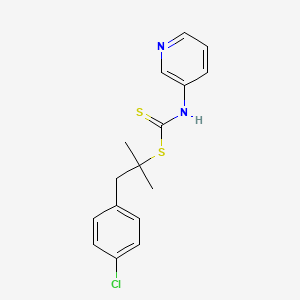
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
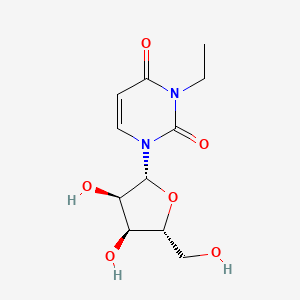
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)

